N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a thiazolidinone ring, and a methoxyphenyl group
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3/c1-13-10-14(2)20-17(11-13)31-22(25-20)24-19(27)8-9-26-21(28)18(32-23(26)30)12-15-4-6-16(29-3)7-5-15/h4-7,10-12H,8-9H2,1-3H3,(H,24,25,27)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWIUHVOOLJTOA-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)OC)/SC3=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiazolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure consistent quality and yield. Industrial methods may also involve the use of green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide exerts its effects involves interactions with various molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s presence.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide: A structurally similar compound with a thioxo group instead of a sulfanylidene group.
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-oxo-1,3-thiazolidin-3-yl]propanamide: Another similar compound with an oxo group instead of a sulfanylidene group.
Uniqueness
The uniqueness of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex compound that belongs to the class of thiazolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a benzothiazole moiety and a thiazolidine ring, which are known to impart various biological properties. The presence of the 4,6-dimethyl substituents on the benzothiazole ring can influence the compound's interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
Antitumor Activity
Research indicates that derivatives of thiazolidine, including this compound, exhibit significant antitumor activities. For instance, studies have shown that thiazolidinones can reduce cell viability in glioblastoma multiforme cells, suggesting a potential mechanism for inducing apoptosis in cancer cells .
Case Study : A study evaluated a series of thiazolidinone derivatives and found that specific compounds exhibited potent antitumor effects against various cancer cell lines including MDA-MB-231 and HCT116 .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as α-amylase and urease. In vitro assays demonstrated that certain thiazolidine derivatives showed competitive inhibition against these enzymes, which could be beneficial in managing conditions like diabetes and kidney stones .
Table 1: Enzyme Inhibition Activities
| Compound | α-Amylase Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| Compound A | 85% | 70% |
| Compound B | 90% | 75% |
| N-(4,6-dimethyl...) | 88% | 72% |
Antioxidant Properties
Thiazolidine derivatives have also been noted for their antioxidant capabilities. The ability to scavenge free radicals may contribute to their protective effects against oxidative stress-related diseases .
The biological activity of this compound is believed to involve:
- Enzyme Interaction : The compound may bind to active sites of enzymes, altering their activity.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Mechanisms : By scavenging free radicals, it may prevent cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
